(3-(Acetamidomethyl)phenyl)boronic acid
Overview
Description
(3-(Acetamidomethyl)phenyl)boronic acid is a derivative of phenylboronic acid, known for its ability to bind diolsThe molecular formula of this compound is C9H12BNO3 .
Mechanism of Action
Target of Action
The primary targets of (3-(Acetamidomethyl)phenyl)boronic acid are diol-containing compounds, particularly sugars such as fructose and galactose . This compound has the ability to bind diols, forming quickly and reversibly five or six-membered cyclic esters with cis-1,2-diol or 1,3-diol compounds respectively in aqueous solutions .
Mode of Action
This compound interacts with its targets through a process known as esterification . This interaction induces changes in the UV-VIS and fluorescence spectra of the compound, which can be used for optical sensing . At pH 7, the fluorescence of this compound is quenched only by fructose and to some extent by galactose .
Biochemical Pathways
The interaction of this compound with sugars affects the biochemical pathways involving these sugars. The esterification of phenylboronic acid derivatives by sugars leads to increased acidity of them
Pharmacokinetics
The compound’s ability to form esters with sugars suggests that it may interact with biological systems in a dynamic and reversible manner .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the optical properties of the compound when it interacts with sugars . These changes can be used for optical sensing of sugars, offering the possibility of continuous measurements by semi-invasive or non-invasive methods .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment plays a crucial role in the compound’s interactions with sugars . At pHs higher than pK, the fluorescence decays turn to biexponential with an additional shorter component in lifetime, which is proposed to attribute to the anionic form of this compound or its esters .
Biochemical Analysis
Biochemical Properties
(3-(Acetamidomethyl)phenyl)boronic acid plays a significant role in biochemical reactions, primarily due to its ability to form reversible covalent bonds with diols. This property makes it a valuable tool in the study of carbohydrate recognition and enzyme inhibition. The compound interacts with enzymes such as proteases and glycosidases, forming stable complexes that can inhibit enzyme activity. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, this compound can activate certain enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a saturation of its binding sites .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic homeostasis. For example, this compound can inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its bioavailability and efficacy. For instance, this compound can be transported into cells via specific transporters, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules, leading to more effective enzyme inhibition or activation. For example, this compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Acetamidomethyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with acetamidomethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-(Acetamidomethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed: The major products formed from these reactions include boronic esters, boronate esters, and various substituted phenylboronic acid derivatives .
Scientific Research Applications
(3-(Acetamidomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: The parent compound, known for its ability to bind diols.
(4-(Acetamidomethyl)phenyl)boronic Acid: A similar compound with the acetamidomethyl group in the para position.
(2-(Acetamidomethyl)phenyl)boronic Acid: A similar compound with the acetamidomethyl group in the ortho position.
Uniqueness: (3-(Acetamidomethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which influences its binding affinity and selectivity towards different diols. This makes it particularly useful in applications where precise molecular recognition is required .
Properties
IUPAC Name |
[3-(acetamidomethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-7(12)11-6-8-3-2-4-9(5-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRGNMIMGAJHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624587 | |
Record name | [3-(Acetamidomethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-42-2 | |
Record name | [3-(Acetamidomethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (3-(acetamidomethyl)phenyl)boronic acid interact with sugars?
A: While the provided research abstract [] doesn't detail specific interaction mechanisms, it highlights that this compound exhibits notable interactions with selected sugars. Boronic acids are known to reversibly bind with diols, such as those found in sugar molecules. This interaction typically forms cyclic boronate esters. Further research is needed to elucidate the precise binding affinity and selectivity of this compound towards different types of sugars.
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